molecular formula C27H24ClN3O3 B11502354 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11502354
M. Wt: 473.9 g/mol
InChI Key: XJXHORVZMYZECF-UHFFFAOYSA-N
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Description

The compound 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a chloro-substituted phenyl group, and an isoindole-dione moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of 5-chloro-2-methylphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Coupling with Isoindole-Dione: The piperazine derivative is then coupled with 2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione: has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

    Industry: The compound is investigated for its potential use in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

Compared to similar compounds, 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of structural features, such as the presence of both a piperazine ring and an isoindole-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H24ClN3O3

Molecular Weight

473.9 g/mol

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C27H24ClN3O3/c1-17-3-8-21(9-4-17)31-26(33)22-10-6-19(15-23(22)27(31)34)25(32)30-13-11-29(12-14-30)24-16-20(28)7-5-18(24)2/h3-10,15-16H,11-14H2,1-2H3

InChI Key

XJXHORVZMYZECF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C

Origin of Product

United States

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